REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-])=O>CO.[Pd]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[NH2:9]
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Name
|
|
Quantity
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2.67 g
|
Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After this time, the reaction mixture is filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
It is purified by flash chromatography with a mixture (95/5/1)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |